molecular formula C16H11F3N2OS2 B2952448 N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034419-57-1

N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2952448
CAS No.: 2034419-57-1
M. Wt: 368.39
InChI Key: RXGLIUWWLKXDMW-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound featuring a nicotinamide backbone substituted with a trifluoromethyl group at the 6-position and a bifunctional thiophene moiety. The molecule consists of two thiophene rings (2- and 3-substituted) linked via a methylene bridge to the nicotinamide nitrogen.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS2/c17-16(18,19)13-4-3-10(8-20-13)15(22)21-14(11-5-7-23-9-11)12-2-1-6-24-12/h1-9,14H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGLIUWWLKXDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. Thiophene derivatives are involved in a variety of biochemical pathways, depending on their specific targets. The downstream effects can vary widely, from changes in signal transduction to alterations in metabolic processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, solvent characteristics play a major role in determining the morphology of organic materials, including thiophene derivatives

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of two thiophene rings, a trifluoromethyl group, and a nicotinamide moiety. Its molecular formula is C15H12F3N3S2C_{15}H_{12}F_3N_3S_2, which contributes to its unique pharmacological properties.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound have been documented in several studies:

PathogenMIC (μM)Reference
Mycobacterium tuberculosis4.8
Staphylococcus aureus5.0
Escherichia coli6.0

The compound's activity against Mycobacterium tuberculosis suggests it may serve as a potential candidate for tuberculosis treatment, especially given the rising resistance to conventional therapies.

The mechanism by which this compound exerts its antimicrobial effects is still under investigation. Preliminary studies suggest that it may inhibit specific biosynthetic pathways in bacteria, particularly those involved in amino acid synthesis. For example, compounds structurally related to this compound have been shown to interfere with tryptophan biosynthesis in Mtb, leading to significant reductions in bacterial load in murine models .

Case Studies

  • In Vivo Efficacy : In a murine model of tuberculosis infection, administration of this compound resulted in a notable reduction in colony-forming units (CFUs) in the spleen, indicating effective systemic activity against Mtb.
  • Cytotoxicity Assessment : Cytotoxicity studies revealed that while the compound demonstrated potent antimicrobial effects, it also exhibited moderate cytotoxicity towards Vero cells with a CC50 value of 64.5 µM . This highlights the need for further optimization to enhance selectivity and reduce toxicity.

Research Findings

Recent research has focused on optimizing the chemical structure to improve efficacy and reduce side effects. Modifications such as altering the substitution patterns on the thiophene rings or modifying the trifluoromethyl group have been explored:

ModificationEffect on Activity
Increased electron density on thiophene ringsEnhanced antibacterial activity
Altered trifluoromethyl group positionImproved solubility and bioavailability

These findings indicate that structural modifications can significantly impact biological activity and pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Benzothiazole Acetamide Derivatives (EP3 348 550A1)

A series of benzothiazole-based compounds, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, share the trifluoromethyl substituent but differ in core structure.

  • Key Differences :
    • The benzothiazole core replaces the nicotinamide backbone, altering electronic properties and hydrogen-bonding capacity.
    • Methoxy groups on phenyl rings enhance solubility compared to thiophene’s hydrophobic nature.
  • Implications : Benzothiazole derivatives may exhibit improved CNS penetration due to reduced polarity, whereas the thiophene-nicotinamide hybrid could target peripheral enzymes or receptors .
WDR5 Degrader Compound (Dissertation, )

A complex WDR5-targeting degrader includes a trifluoromethyl nicotinamide moiety but features additional pharmacophores:

  • Key Differences :
    • A pyrrolidine-carboxamide substituent and bromo/chloro-fluorophenyl groups introduce steric bulk and halogen bonding.
    • The presence of a 4-methylpiperazine group enhances solubility and basicity.
  • Implications : The WDR5 degrader’s multi-target design contrasts with the simpler bifunctional thiophene-nicotinamide structure, suggesting divergent applications (e.g., protein degradation vs. enzyme inhibition) .
Methyl 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate ()

This thiophene-containing ester shares the dual thiophene motif but lacks the nicotinamide and trifluoromethyl groups.

  • A hydroxyl group at the bridge position increases polarity.
  • Implications : The ester derivative may exhibit lower metabolic stability compared to the amide-containing target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Implications References
N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide Nicotinamide Trifluoromethyl, bifunctional thiophenes Enhanced lipophilicity, π-π interactions
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, methoxyphenyl Improved solubility, CNS targeting
WDR5 Degrader (e.g., compound 9c) Nicotinamide/Pyrrolidine Trifluoromethyl, halogenated phenyls Protein degradation, multi-target activity
Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate Acetate ester Hydroxyl, thiophenes Reduced stability, increased polarity

Research Findings and Trends

  • Trifluoromethyl Role : The trifluoromethyl group is a common feature in compounds targeting enzymes or receptors requiring hydrophobic interactions (e.g., kinase inhibitors) .
  • Thiophene vs. Benzothiazole : Thiophene’s smaller size and sulfur atom may favor interactions with metal ions in active sites, whereas benzothiazole’s aromatic system enhances planar stacking .
  • Amide vs. Ester Linkages : Amide bonds in the target compound improve metabolic resistance compared to esters, which are prone to hydrolysis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(thiophen-2-yl(thiophen-3-yl)methyl)-6-(trifluoromethyl)nicotinamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Use 2-bromo-4-(heptafluoroisopropan-2-yl)-6-(trifluoromethyl)aniline as a starting material.
  • Employ coupling agents like triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation at room temperature .
  • Purify intermediates via column chromatography using silica gel and confirm structures via 1H-NMR^1 \text{H-NMR} and HRMS .

Q. How is the compound characterized analytically?

  • Key Techniques :

  • HPLC : Monitor reaction progress and purity using reverse-phase C18 columns (e.g., retention time 1.05–1.43 minutes under SMD-TFA conditions) .

  • HRMS : Confirm molecular weight (e.g., m/z 679 [M+H]+^+ for analogs) .

  • NMR : Assign signals for thiophene protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (δ ~120 ppm in 19F NMR^{19} \text{F NMR}) .

    Analytical Data Table
    Technique
    -----------------
    1H-NMR^1 \text{H-NMR}
    HRMS
    HPLC

Q. What solvents are optimal for solubility and crystallization?

  • The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but exhibits limited solubility in water. Crystallization trials using ethyl acetate/hexane mixtures yield stable polymorphs .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the molecular geometry?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) combining exact exchange (Hartree-Fock) and gradient-corrected density functionals to model electron correlation .
  • Validate bond lengths and angles against crystallographic data (e.g., SHELXL-refined structures) .
  • Calculate HOMO-LUMO gaps to predict reactivity, especially at the trifluoromethyl and thiophene moieties .

Q. What strategies resolve contradictions between computational and experimental data?

  • Approach :

  • Cross-validate DFT results with experimental X-ray crystallography (e.g., WinGX/ORTEP for structural visualization) .
  • Adjust exchange-correlation functionals (e.g., Colle-Salvetti formula) to improve agreement for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .

Q. How do substituents on the thiophene rings affect bioactivity?

  • SAR Insights :

  • Fluorination at the 3-position of the phenyl ring enhances binding affinity (e.g., TRPV1 antagonists with IC50_{50} < 10 nM) .

  • Bulky substituents (e.g., cyclohexylmethoxy) reduce metabolic clearance but may hinder solubility .

    Substituent Effects Table
    Substituent
    -----------------------
    3-Fluoro
    Cyclohexylmethoxy

Q. What crystallographic tools are used to resolve hydrogen-bonding networks?

  • Tools :

  • SHELX : Solve crystal structures via direct methods and refine using full-matrix least squares .
  • Graph Set Analysis : Classify hydrogen bonds (e.g., Etter’s notation for donor/acceptor patterns) to predict packing motifs .

Q. How does the trifluoromethyl group influence pharmacokinetics?

  • Mechanism :

  • The -CF3_3 group enhances metabolic stability by resisting oxidative degradation.
  • It increases lipophilicity (logP ~3.5), improving membrane permeability but requiring formulation optimization for bioavailability .

Methodological Recommendations

  • Synthesis : Prioritize coupling reactions with DMAP/TEA for amide bond formation .
  • Computational Modeling : Use B3LYP/6-31G* for geometry optimization and vibrational frequency analysis .
  • Crystallography : Refine structures with SHELXL and visualize using ORTEP for anisotropic displacement ellipsoids .

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